dorsmanin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dorsmanin A can be isolated from the methanol extract of Dorstenia mannii twigs. The extraction process involves the use of solvents such as methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Dorstenia mannii plant .
Chemical Reactions Analysis
Types of Reactions
Dorsmanin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
Dorsmanin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of prenylated flavonoids.
Mechanism of Action
Dorsmanin A exerts its effects through various mechanisms, including:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
- Dorsmanin B
- Dorsmanin C
- Dorsmanin D
- Dorsmanin E
- Dorsmanin F
- Dorsmanin G
- Dorsmanin I
- 6,8-Diprenyleriodictyol
Uniqueness
Dorsmanin A is unique due to its specific prenylation pattern, which contributes to its distinct biological activities. Compared to other similar compounds, this compound has shown potent antimicrobial and antioxidant properties .
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAJERKQRQHJR-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162229-27-8 | |
Record name | Dorsmanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162229278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported biological activity of Dorsmanin A?
A1: this compound, a prenylated chalcone, demonstrated notable antitrichomonal activity against Trichomonas gallinarum []. This activity was comparable to other prenylated flavonoids and even stronger than stigmasterol. Additionally, this compound displayed antioxidant properties, though less potent compared to the plant extracts from which it was isolated [].
Q2: Which plant species is this compound typically isolated from?
A2: this compound is primarily found in Dorstenia barteri, a plant species traditionally used for medicinal purposes [].
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A3: While specific SAR studies focusing solely on this compound are limited in the provided research, the comparative analysis of various isolated compounds from Dorstenia barteri provides some insights []. The research suggests that prenylated and geranylated chalcones, like this compound, exhibit considerable antitrichomonal activity, comparable to prenylated flavonoids []. This observation implies that the prenyl group might be a crucial structural feature for this specific activity.
Q4: What analytical methods are employed to identify and quantify this compound?
A4: Although the specific techniques are not detailed in the provided abstracts, it can be inferred that standard phytochemical isolation and characterization methods were employed. These likely include chromatographic techniques like column chromatography (using silica gel, ODS silica gel, and Sephadex LH-20) for isolation and purification, followed by spectroscopic analyses such as MS, 1H-NMR, and 13C-NMR for structural elucidation [].
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